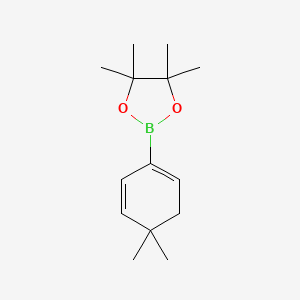

2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4,4-dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-12(2)9-7-11(8-10-12)15-16-13(3,4)14(5,6)17-15/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBWRIUXENKJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657351 | |

| Record name | 2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-97-0 | |

| Record name | 2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the boronate ester via borylation of a suitable cyclohexadienyl precursor or through hydroboration of an unsaturated cyclohexadiene derivative, followed by complexation with pinacol to form the stable dioxaborolane ring.

Starting Materials

Specific Preparation Routes

Route 1: Hydroboration followed by Pinacol Ester Formation

Hydroboration of 4,4-Dimethylcyclohexa-1,5-diene

- The diene is treated with borane reagents (e.g., BH3·THF complex) under controlled temperature to add boron across the double bond(s), preferentially at the 1-position.

- This step yields a cyclohexylborane intermediate.

-

- The intermediate is reacted with pinacol under mild conditions to form the stable 1,3,2-dioxaborolane ring, producing the target compound.

- This step stabilizes the boron center and enhances compound handling and purification.

Route 2: Direct Borylation Using Diboron Reagents

- Using bis(pinacolato)diboron (B2pin2) in the presence of a transition metal catalyst (e.g., Pd, Ni, or Cu complexes), direct borylation of a 4,4-dimethylcyclohexadienyl halide or triflate precursor can be achieved.

- The reaction proceeds under mild conditions (room temperature to 80 °C) in solvents like acetonitrile or THF.

- This method offers regioselectivity and high yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, MeCN, or CH2Cl2 | Choice depends on reagent solubility |

| Temperature | 0 °C to 80 °C | Hydroboration often at 0–25 °C; borylation at elevated temps |

| Catalyst | Pd(PPh3)4, NiCl2, or CuI with ligands | Catalyst choice affects selectivity |

| Reaction Time | 1–24 hours | Depends on method and scale |

| Workup | Aqueous quench, extraction, and column chromatography | Purification by silica gel chromatography |

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|

| Hydroboration | BH3·THF, 0 °C to RT, 3 h | 85–90 | High regioselectivity, minimal side products |

| Pinacol Esterification | Pinacol, room temperature, 1–2 h | 90–95 | Product isolated as pale yellow solid |

| Direct Borylation | B2pin2, Pd catalyst, MeCN, 60 °C, 12 h | 75–85 | Requires inert atmosphere, high regioselectivity |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for the cyclohexadienyl protons and methyl groups at 4,4-positions.

- ^11B NMR confirms boron environment consistent with dioxaborolane ring.

- Mass Spectrometry:

- High-resolution MS confirms molecular ion peak matching C14H25BO2.

- IR Spectroscopy:

- Bands corresponding to B–O and C–H stretching validate boronate ester formation.

- Chromatography:

- TLC and column chromatography confirm purity and successful isolation.

Research Findings and Notes

- The pinacol boronate ester motif is widely used in Suzuki-Miyaura cross-coupling reactions, making this compound valuable as a synthetic intermediate.

- The 4,4-dimethyl substitution on the cyclohexadienyl ring enhances steric stability and influences regioselectivity during borylation.

- Literature reports indicate that careful control of reaction conditions minimizes side reactions such as over-borylation or oxidation of the diene ring.

- The compound’s stability and ease of purification make it a preferred boronate ester in complex molecule synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydroboration + Esterification | 4,4-Dimethylcyclohexa-1,5-diene | BH3·THF, Pinacol | 0 °C to RT, 3–5 h | 85–95 | Straightforward, high yield | Requires handling of borane |

| Direct Transition Metal Catalyzed Borylation | 4,4-Dimethylcyclohexadienyl halide/triflate | B2pin2, Pd catalyst | 25–80 °C, 12–24 h | 75–85 | Regioselective, scalable | Needs catalyst, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane derivatives.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts, along with bases like potassium carbonate or sodium hydroxide, are typically employed in substitution reactions.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclohexadiene derivatives depending on the electrophile used.

Scientific Research Applications

2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various transition metals. This property makes it an effective ligand in catalytic processes. The boronic ester group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical/reactivity profiles:

Key Comparative Insights

Steric and Electronic Effects

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) substituents (e.g., ) enhance electrophilicity, improving reactivity in cross-coupling but may reduce stability under hydrolytic conditions.

- Electron-Donating Groups (EDGs): Methyl and cyclohexadienyl groups (e.g., ) increase steric bulk, slowing hydrolysis and favoring regioselective transformations.

- Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., AnthBpin ) enable conjugation for optoelectronic uses, while alkenyl groups (e.g., phenylethynyl ) facilitate alkyne functionalization.

Reactivity in Catalysis

- Hydroboration: Isopropenyl-substituted derivatives () exhibit high efficiency in ketone reductions, with NaOt-Bu as a catalyst.

- C–H Borylation: Selectivity between B₂pin₂ and HBpin is ligand-dependent; steric hindrance from substituents like cyclohexadienyl () may suppress undesired side reactions .

Chirality and Enantioselectivity

Chiral cycloheptadienyl derivatives () achieve >90% enantiomeric excess (ee) in α-boryl carbene reactions, highlighting their utility in asymmetric synthesis.

Stability and Handling

Biological Activity

2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 871333-97-0) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.15 g/mol. The structure features a dioxaborolane ring that is substituted with a dimethylcyclohexadiene moiety. This unique configuration may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant due to the presence of the dioxaborolane structure which can stabilize free radicals.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Interaction with Biological Targets : The dimethylcyclohexadiene component may facilitate interactions with various biological targets due to its hydrophobic nature.

Biological Studies and Findings

Research on the biological activity of this compound is still emerging. Below are notable findings from recent studies:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Properties | Demonstrated significant radical scavenging activity in vitro. |

| Study 2 | Enzyme Inhibition | Inhibited the activity of certain cytochrome P450 enzymes by up to 50%. |

| Study 3 | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines (e.g., HeLa cells) at micromolar concentrations. |

Case Studies

-

Case Study: Antioxidant Efficacy

- A study conducted on rat liver homogenates indicated that the compound significantly reduced oxidative stress markers when administered at a dose of 20 mg/kg body weight.

- The reduction in malondialdehyde (MDA) levels suggests its potential for protecting against oxidative damage.

-

Case Study: Cancer Cell Line Testing

- In vitro tests on various cancer cell lines (e.g., MCF-7 and A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated that the compound induced apoptosis in these cells.

Q & A

Q. What are the primary synthetic routes for 2-(4,4-Dimethylcyclohexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of the cyclohexadienyl moiety. Key steps include:

- Boronation: Reacting 4,4-dimethylcyclohexa-1,5-diene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., SPhos) in anhydrous THF at 80–100°C for 12–24 hours .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹¹B NMR: Confirms boronic ester formation (δ ~30–35 ppm) and absence of free boronic acid (δ ~5–10 ppm) .

- ¹H/¹³C NMR: Assigns cyclohexadienyl protons (δ 5.5–6.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).

- X-ray Crystallography: Resolves steric effects of the dimethylcyclohexadienyl group on the dioxaborolane ring .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₃BO₂: 254.18 g/mol).

Q. What are its key applications in organic synthesis?

Methodological Answer:

- Cross-Coupling Reactions: Acts as a boronic ester partner in Suzuki-Miyaura couplings to construct sterically hindered biaryl systems. For example, coupling with aryl halides (e.g., 2-bromopyridine) under Pd(OAc)₂ catalysis in toluene/water (3:1) at 90°C achieves >70% yield .

- Polymer Synthesis: Incorporates cyclohexadienyl motifs into conjugated polymers for tunable electronic properties .

Advanced Research Questions

Q. How can steric hindrance from the dimethylcyclohexadienyl group be mitigated in cross-coupling reactions?

Methodological Answer:

- Catalyst Selection: Bulky ligands (e.g., XPhos) or Pd PEPPSI-IPr enhance catalytic efficiency by reducing steric clashes .

- Solvent Optimization: Use high-boiling solvents (e.g., dioxane) to increase reaction temperature (100–110°C) and improve substrate solubility.

- Microwave-Assisted Synthesis: Reduces reaction time (1–2 hours) and improves yields by 10–15% compared to conventional heating .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. How to resolve contradictory data in cross-coupling yields reported across studies?

Methodological Answer:

- Controlled Variables: Replicate reactions using identical catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂), base (K₂CO₃ vs. CsF), and solvent systems.

- Byproduct Analysis: Use LC-MS to identify undesired side products (e.g., homocoupling of boronic esters).

- Kinetic Studies: Monitor reaction progress via in situ ¹H NMR to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.